1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to the ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact synthesis pathway for your specific compound would depend on the structure and the position of the functional groups.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . The exact structure would depend on the positions of the functional groups on the pyrazole ring.Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The specific reactions would depend on the functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound 4-Methylphenylboronic acid has a molecular weight of 135.956 Da .Scientific Research Applications
Structural and Spectral Analysis
Research on pyrazole derivatives, such as the investigation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlights the importance of structural and spectral studies in understanding the chemical properties of these compounds. These studies involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations, to analyze molecular structures and electronic transitions (S. Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been explored for their potential in corrosion inhibition, especially in the petroleum industry. For instance, the green synthesis of pyrazol derivatives and their application for N80 steel corrosion mitigation in an acidic environment demonstrate their effectiveness as corrosion inhibitors, achieving high protection efficiencies (Ambrish Singh et al., 2020).
Synthesis of Complex Molecules
The synthesis of pyrazole-dicarboxylate acid derivatives and their coordination with metal ions to form chelate complexes showcases the versatility of pyrazole compounds in constructing novel molecular architectures. These synthesized complexes have potential applications in materials science and catalysis (S. Radi et al., 2015).
Quantum-Chemical Calculations
Experimental and theoretical studies on the functionalization reactions of pyrazole compounds provide insights into the mechanisms of these reactions, contributing to the development of new synthetic methodologies in organic chemistry (İ. Yıldırım et al., 2005).
Pharmaceutical Applications
Although direct applications of "1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid" in pharmaceuticals were not found in the provided research, related compounds have been studied for their pharmacological activities, including angiotensin II receptor antagonism and analgesic and anti-inflammatory properties, demonstrating the therapeutic potential of pyrazole derivatives (C. Almansa et al., 1997).
Mechanism of Action
Mode of Action
The mode of action refers to how the compound interacts with its target to produce a biological effect. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity. Without specific information on the targets of “1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid”, it’s difficult to speculate on its mode of action .
Biochemical Pathways
A compound can affect various biochemical pathways in the body, depending on its targets and mode of action. These could include signaling pathways, metabolic pathways, or pathways involved in cell growth and division .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors that can influence the pharmacokinetics of a compound include its chemical properties, such as solubility and stability, as well as physiological factors, such as the pH of the stomach and the presence of transport proteins in the body .
Result of Action
The result of a compound’s action is the biological effect it produces. This could include therapeutic effects, such as reducing inflammation or killing cancer cells, as well as any side effects or toxic effects the compound may have .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This could include the physiological environment in the body, as well as external factors such as temperature and pH. Environmental factors can influence the stability of the compound, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-4-13-12(14(17)18)9-15-16(13)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQCGYUNCCUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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